molecular formula C12H15N3O B5641797 2-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]pyridine

2-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No. B5641797
M. Wt: 217.27 g/mol
InChI Key: IGMKAIXLJHWGTI-UHFFFAOYSA-N
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Description

The compound of interest is part of the broader category of 1,3,4-oxadiazole derivatives, which have been extensively studied for their interesting chemical and physical properties. These compounds exhibit a wide range of biological activities and have applications in various fields of chemistry and materials science.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives involves multiple steps, including condensation reactions and cyclization processes. For instance, a novel series of 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives were synthesized from 3-butyl-1-chloroimidazo[1,5-a]pyridine-7-carboxylic acid and ethyl 3-aryl-1H-pyrazole-5-carboxylate (Ge et al., 2014).

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using various spectroscopic methods, including IR, NMR, and X-ray diffraction. For example, the crystal structure of 2-(pyridin-4-yl)-5-(undecylthio)-1,3,4-oxadiazole was confirmed by X-ray diffraction, demonstrating its monoclinic system and providing insights into its geometric configuration (Shen et al., 2018).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential biological activities. Given the biological activities of similar compounds, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

5-(2,2-dimethylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-12(2,3)8-10-14-11(15-16-10)9-6-4-5-7-13-9/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMKAIXLJHWGTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1=NC(=NO1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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